molecular formula C24H41NO3 B608495 LCAHA CAS No. 117094-40-3

LCAHA

Cat. No.: B608495
CAS No.: 117094-40-3
M. Wt: 391.596
InChI Key: WZXAGWREMCSWMF-YPLGJCPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithocholic Acid Hydroxyamide (LCAHA) is a derivative of lithocholic acid, a bile acid. It has gained significant attention in scientific research due to its ability to inhibit deubiquitinase USP2a, leading to the destabilization of cyclin D1, a crucial regulator of cell-cycle progression . This property makes it a potential therapeutic agent for treating certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithocholic Acid Hydroxyamide involves the modification of lithocholic acid. One common method includes the reaction of lithocholic acid with hydroxylamine under specific conditions to form the hydroxyamide derivative . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process.

Industrial Production Methods

While detailed industrial production methods for Lithocholic Acid Hydroxyamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithocholic Acid Hydroxyamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Scientific Research Applications

Lithocholic Acid Hydroxyamide has several scientific research applications:

Comparison with Similar Compounds

Lithocholic Acid Hydroxyamide is unique among lithocholic acid derivatives due to its potent inhibition of USP2a. Similar compounds include:

    Lithocholic Acid: The parent compound, which does not have the same inhibitory effect on USP2a.

    Lithocholic Acid Ethyl Ester: Another derivative with different biological activities.

    Lithocholic Acid Methyl Ester: Similar to the ethyl ester, with distinct properties.

Lithocholic Acid Hydroxyamide stands out due to its specific mechanism of action and potential therapeutic applications .

Properties

CAS No.

117094-40-3

Molecular Formula

C24H41NO3

Molecular Weight

391.596

IUPAC Name

Lithocholic acid hydroxyamide

InChI

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

WZXAGWREMCSWMF-YPLGJCPNSA-N

SMILES

O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LCAHA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LCAHA
Reactant of Route 2
Reactant of Route 2
LCAHA
Reactant of Route 3
Reactant of Route 3
LCAHA
Reactant of Route 4
LCAHA
Reactant of Route 5
LCAHA
Reactant of Route 6
LCAHA
Customer
Q & A

Q1: How has the LCAHa malate dehydrogenase (MalDH) evolved differently in the three Halobacteria orders?

A: Since the this compound MalDH, various evolutionary processes have shaped the MalDH enzymes in the Halobacteriales, Haloferacales, and Natrialbales orders. These processes include amino acid replacements, gene duplications, gene losses, and even horizontal gene transfers. These events have resulted in significant variations in the enzymes' solubility, stability, and catalytic properties, reflecting adaptations to the diverse environments inhabited by these halophilic archaeal orders [, ].

Q2: What insights do resurrected ancestral MalDHs provide into halophilic protein adaptation?

A: By resurrecting nine ancestral MalDHs, including the this compound, researchers could compare their biochemical properties to those of modern halobacterial MalDHs [, ]. This comparison unveiled a potential stability trade-off: as these enzymes adapted to new, diverse environments, they might have gained new properties at the cost of decreased stability in other conditions. This finding suggests a dynamic interplay between stability and functional diversification during the evolution of halophilic proteins in Archaea.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.